![molecular formula C12H22O4 B14333667 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 111601-55-9](/img/structure/B14333667.png)
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic organic compounds containing a five-membered ring with two oxygen atoms. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of 2-ethylhexanol with formaldehyde and ethylene carbonate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the dioxolane ring. The process involves the following steps:
Formation of the Intermediate: 2-Ethylhexanol reacts with formaldehyde to form an intermediate hemiacetal.
Cyclization: The intermediate then undergoes cyclization with ethylene carbonate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
科学的研究の応用
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-one: A simpler dioxolane compound with similar reactivity.
Ethylene Carbonate: A related compound used in similar applications.
Propylene Carbonate: Another cyclic carbonate with comparable properties.
Uniqueness
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one stands out due to its specific ethylhexyl group, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics.
特性
CAS番号 |
111601-55-9 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-10(4-2)7-14-8-11-9-15-12(13)16-11/h10-11H,3-9H2,1-2H3 |
InChIキー |
ZAOWKPOZVBIQJB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCC1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


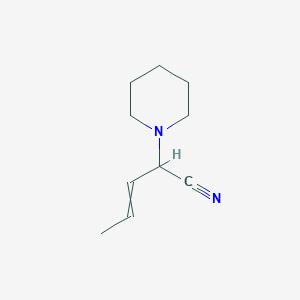
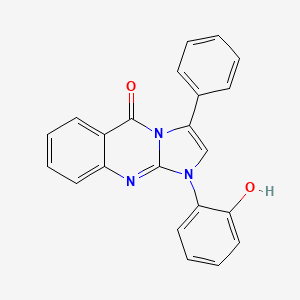
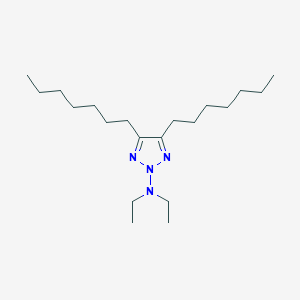
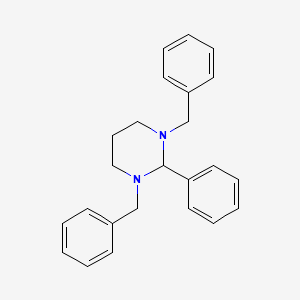
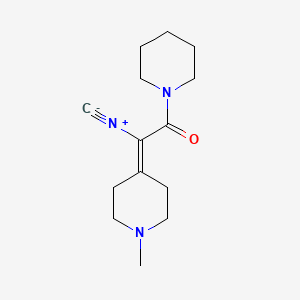
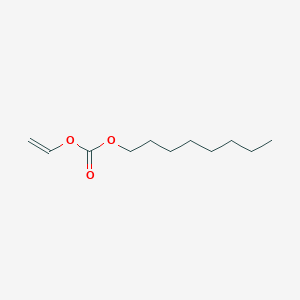
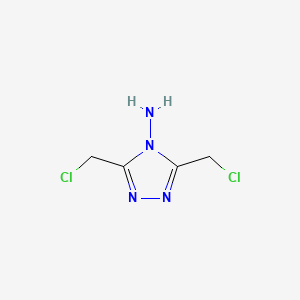
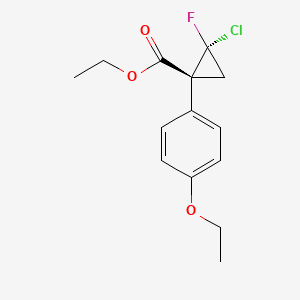
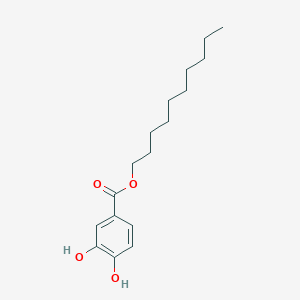
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
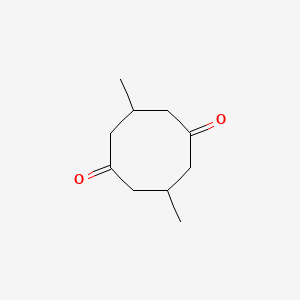
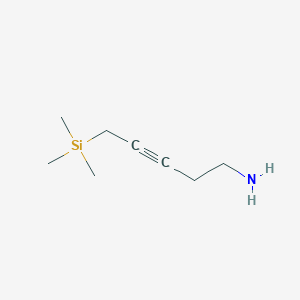
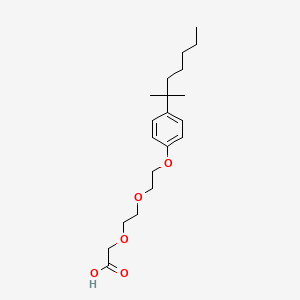
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)
